2-(2-fluoroacetoxy)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
O-(Fluoroacetyl)salicylic acid, also known as 2-(2-fluoroacetoxy)benzoic acid, is a derivative of salicylic acid . Salicylic acid is known to target cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain responses .
Mode of Action
It is known that salicylic acid, from which o-(fluoroacetyl)salicylic acid is derived, inhibits the cox enzymes by acetylating a serine residue in the active site of the enzyme . This acetylation prevents the enzyme from synthesizing prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
O-(Fluoroacetyl)salicylic acid likely affects the same biochemical pathways as salicylic acid. Salicylic acid is synthesized from chorismate, which is derived from the shikimate pathway . By inhibiting the COX enzymes, salicylic acid disrupts the synthesis of prostaglandins, affecting various downstream effects such as inflammation and pain responses .
Pharmacokinetics
It is primarily excreted in the urine as salicyluric acid and other metabolites . The serum half-life of salicylic acid is dose-dependent .
Result of Action
The primary result of O-(Fluoroacetyl)salicylic acid’s action is likely similar to that of salicylic acid: a reduction in inflammation and pain due to the inhibition of prostaglandin synthesis . This can have various molecular and cellular effects, including a decrease in the production of inflammatory mediators and a reduction in the sensitization of pain receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-(Fluoroacetyl)salicylic acid. For instance, salicylic acid has been shown to enhance the growth and accumulation of fatty acids and astaxanthin in certain microalgae without causing an increase in reactive oxygen species, suggesting that it may have a protective role under certain environmental stress conditions . Additionally, salicylic acid has been found to play a role in plant responses to various environmental stresses, including water, salinity, and cold stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluoroacetoxy)benzoic acid involves the esterification of salicylic acid with fluoroacetic acid. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process . The reaction conditions include maintaining a controlled temperature and ensuring the presence of an excess of acetic anhydride to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-fluoroacetoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the fluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted salicylic acid derivatives .
Scientific Research Applications
Chemistry: 2-(2-fluoroacetoxy)benzoic acid is used in chemical research to study the properties and reactions of fluoroacetate esters. It serves as a model compound for understanding the behavior of similar esters under various conditions .
Biology: In biological research, the compound is used to investigate the effects of fluoroacetate esters on biological systems. Its high toxicity makes it a valuable tool for studying the mechanisms of toxicity and potential antidotes .
Medicine: Researchers explore its structure-activity relationships to design safer and more effective derivatives .
Industry: In the industrial sector, the compound is used in the synthesis of other chemicals and materials. Its unique properties make it suitable for specialized applications, such as in the production of certain polymers .
Comparison with Similar Compounds
- Methyl fluoroacetate
- Fluoroethyl fluoroacetate
- Acetylsalicylic acid (aspirin)
Comparison: 2-(2-fluoroacetoxy)benzoic acid is unique due to its fluoroacetate ester group, which imparts high toxicity and distinct chemical properties. Compared to acetylsalicylic acid (aspirin), it has a different mechanism of action and higher toxicity . Methyl fluoroacetate and fluoroethyl fluoroacetate share similar toxicological profiles but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
2-(2-fluoroacetyl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRKJAXVBVDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957750 | |
Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-71-6 | |
Record name | 2-[(2-Fluoroacetyl)oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroaspirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOROASPIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55RH7BA96P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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